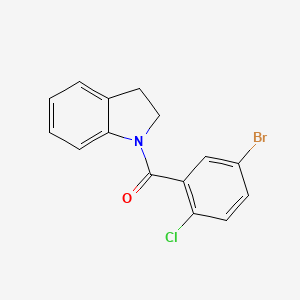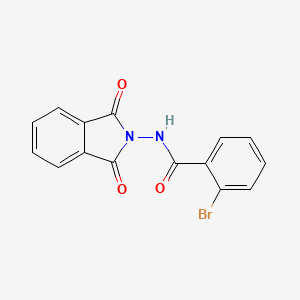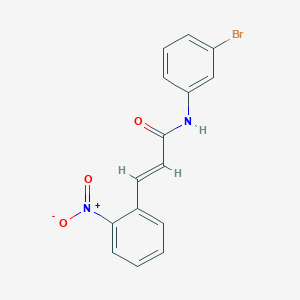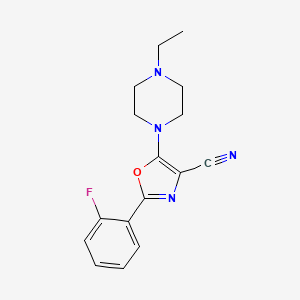
1-(5-bromo-2-chlorobenzoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-chlorobenzoyl)indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indoline, which is a heterocyclic compound that has been widely used in medicinal chemistry. The synthesis of 1-(5-bromo-2-chlorobenzoyl)indoline has been studied extensively, and it has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
1-(5-bromo-2-chlorobenzoyl)indoline has been found to have potential applications in various areas of scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(5-bromo-2-chlorobenzoyl)indoline has been studied for its potential use as a fluorescent probe in bioimaging applications.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)indoline is not fully understood. However, it has been proposed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting the signaling pathway.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)indoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-(5-bromo-2-chlorobenzoyl)indoline has been found to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-bromo-2-chlorobenzoyl)indoline in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods, which ensures that the product is of high quality. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(5-bromo-2-chlorobenzoyl)indoline. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the product. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of scientific research. For example, it could be investigated for its potential use as a fluorescent probe in other imaging techniques. Furthermore, the mechanism of action of 1-(5-bromo-2-chlorobenzoyl)indoline could be further elucidated to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-chlorobenzoyl)indoline involves the reaction between 5-bromo-2-chlorobenzoic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAZHMSIQEYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)

![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)



![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)
![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)